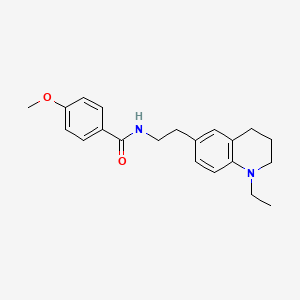

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide

Descripción

N-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with an ethyl group at the 1-position and a 6-ethyl linkage to a 4-methoxybenzamide moiety. The tetrahydroquinoline scaffold imparts partial saturation, enhancing conformational flexibility compared to fully aromatic heterocycles.

Propiedades

IUPAC Name |

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-3-23-14-4-5-18-15-16(6-11-20(18)23)12-13-22-21(24)17-7-9-19(25-2)10-8-17/h6-11,15H,3-5,12-14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POERZRWPJPHOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The tetrahydroquinoline structure is known for various pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H24N2O2. Its structure features a tetrahydroquinoline moiety linked to a methoxybenzamide group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 288.40 g/mol |

| Molecular Formula | C18H24N2O2 |

| CAS Number | Not available |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways. For instance, tetrahydroquinoline derivatives often act as inhibitors of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), leading to reduced prostaglandin synthesis.

- Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress. Research indicates that tetrahydroquinoline derivatives can enhance the release of neurotrophic factors.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds and their implications for therapeutic applications.

Case Study 1: Anti-inflammatory Activity

A study demonstrated that tetrahydroquinoline derivatives possess significant anti-inflammatory effects in animal models. The compounds were shown to reduce edema and inflammatory markers in induced paw edema models.

Case Study 2: Neuroprotective Effects

Research involving a related tetrahydroquinoline compound indicated that it could protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to the modulation of the Bcl-2 family proteins and activation of survival signaling pathways.

Comparative Analysis with Related Compounds

To further understand the efficacy of this compound, a comparative analysis with other tetrahydroquinoline derivatives was conducted:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-(1-methyl-1,2,3,4-tetrahydroquinolin) | 0.5 | COX inhibition |

| N-(2-(dimethylamino)ethyl)-tetrahydroquinoline | 0.8 | Neuroprotection via Bcl-2 modulation |

| N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin) | 0.6 | Anti-inflammatory |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared to a series of N-(2-(1H-Indol-3-yl)ethyl)-aromatic amides from , which share critical structural motifs, including an ethyl-linked heterocyclic core and substituted benzamide groups. Key differences lie in the heterocyclic system (tetrahydroquinoline vs. indole) and substituent effects on the benzamide.

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Insights:

The ethyl group at the 1-position may introduce steric effects, altering binding pocket interactions . Indole: The rigid, fully aromatic indole core promotes planar stacking interactions, as seen in TLR4-targeting analogs. This rigidity correlates with higher melting points in indole-based compounds (e.g., 132–195°C) compared to partially saturated systems .

Compound 16’s melting point (132–134°C) reflects moderate intermolecular forces, likely due to methoxy’s balance of polarity and steric bulk . 4-Chloro (Compound 17): The electron-withdrawing chloro group increases polarity and dipole-dipole interactions, elevating the melting point (150–152°C). This substituent may enhance binding affinity in polar active sites .

Spectroscopic Differentiation: Indole-based compounds exhibit distinct NMR shifts for aromatic protons (e.g., indole H-3 at δ ~7.1 ppm), whereas tetrahydroquinoline derivatives would display upfield shifts for saturated protons (e.g., CH2 groups at δ ~1.5–3.0 ppm). HRMS data confirm molecular ion peaks consistent with substituent mass differences .

Research Findings and Implications

- Physical Properties : Melting points correlate with substituent polarity and aromaticity. Chloro and naphthyl groups enhance intermolecular forces, while methoxy balances polarity and bulk.

- Biological Relevance: Indole-based analogs in were designed for TLR4 modulation. The tetrahydroquinoline variant’s flexibility may offer advantages in crossing biological barriers, though experimental validation is needed.

- Synthetic Considerations : The ethyl linker and benzamide group are synthetically accessible via acyl chloride coupling, as demonstrated in . Modifying the heterocycle or substituents allows tuning of physicochemical and pharmacological properties .

Q & A

Q. Key Optimization Parameters :

Q. Table 1. Synthesis Conditions and Outcomes

| Step | Reagents/Conditions | Yield | Purity Analysis Method | Reference |

|---|---|---|---|---|

| Nitro Reduction | H₂, Pd/C, ethanol, 48 hr | 72.9% | Biotage flash chromatography | |

| Amide Coupling | 4-Methoxybenzoyl chloride, DCM, 0°C | 85%* | HPLC, NMR |

*Theoretical maximum under optimized conditions.

How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Basic Research Question

Spectroscopic Techniques :

Q. Crystallographic Methods :

Q. Table 2. Structural Characterization Data

| Parameter | Method/Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₅N₂O₂ (PubChem-derived) | |

| InChIKey | Computed via PubChem tools | |

| Crystallographic Data | SHELXL refinement (R-factor < 0.05) |

What is the role of the tetrahydroquinoline moiety in the compound's biological activity?

Basic Research Question

The tetrahydroquinoline core enhances:

- Lipophilicity : Facilitates membrane permeability, critical for intracellular target engagement (e.g., enzyme inhibition) .

- Pharmacophore Interactions : The planar aromatic system and ethyl substitution at N1 optimize binding to hydrophobic enzyme pockets (e.g., kinases or GPCRs) .

Q. Methodological Insight :

- SAR Studies : Modify substituents (e.g., ethyl → methyl) to assess potency changes in anti-inflammatory or anticancer assays .

How can researchers optimize enantiomeric purity during synthesis, and what analytical techniques are critical for assessing stereochemical outcomes?

Advanced Research Question

Chiral Separation Strategies :

Q. Table 3. Enantiomer Analysis Workflow

| Step | Method | Outcome | Reference |

|---|---|---|---|

| Chiral Separation | SFC (Chiralpak AD-H column) | RT = 2.42 min (S) | |

| Purity Validation | HPLC (C18 column, 254 nm) | 99.3% purity |

What strategies are employed to resolve contradictions in biological activity data across different experimental models?

Advanced Research Question

Data Reconciliation Approaches :

Dose-Response Validation : Re-test activity in orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out assay-specific artifacts .

Metabolic Stability Screening : Use liver microsomes to assess if discrepancies arise from differential metabolic processing .

Q. Case Study :

- Contradictory IC₅₀ Values : If anti-inflammatory activity varies between murine macrophages and human PBMCs, evaluate species-specific protein binding using equilibrium dialysis .

What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic and pharmacodynamic properties of this compound?

Advanced Research Question

In Vitro Models :

- CYP450 Inhibition Assays : Human liver microsomes to predict drug-drug interaction risks .

- Permeability : Caco-2 cell monolayers for intestinal absorption potential .

Q. In Vivo Models :

- Rodent Pharmacokinetics : IV/PO dosing in Sprague-Dawley rats to calculate AUC, t₁/₂, and bioavailability .

- Xenograft Models : Nude mice with human tumor xenografts for anticancer efficacy studies (e.g., tumor volume reduction ≥50%) .

Q. Table 4. Key Pharmacokinetic Parameters

| Parameter | Model/Method | Reference |

|---|---|---|

| Plasma Protein Binding | Equilibrium dialysis (human) | |

| Metabolic Clearance | Liver microsomes (CYP3A4/2D6) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.